
2,5-Diaminotoluene
Overview
Description
2,5-Diaminotoluene, also known as 2-methylbenzene-1,4-diamine, is an organic compound with the molecular formula C7H10N2. It is one of the six isomers of diaminotoluene and appears as a colorless crystalline solid, although commercial samples may be colored due to air oxidation. This compound is commonly used in hair coloring products .
Preparation Methods
2,5-Diaminotoluene can be synthesized through several methods:
Electrolytic Reduction of 2,5-Dinitrotoluene: This method involves the reduction of 2,5-dinitrotoluene using an electrolytic process.
Reductive Cleavage of 4-Amino-2,3’-dimethylazobenzene: This method involves the reductive cleavage of 4-amino-2,3’-dimethylazobenzene.
Condensation of 2-Amino-1-methylbenzene and Toluene-4-sulphonyl Chloride: This method produces 4-toluenesulphono-2-toluidide, which is then coupled with diazotized aminobenzenesulphonic acid and reduced.
Chemical Reactions Analysis
2,5-Diaminotoluene undergoes various chemical reactions:
Oxidation: It can be oxidized with hydrogen peroxide to form intermediates used in hair dyes.
Reduction: The compound can be reduced to form different derivatives, such as this compound sulfate.
Substitution: It can undergo substitution reactions with various reagents to form different products.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include intermediates for hair dyes and other derivatives .
Scientific Research Applications
2,5-Diaminotoluene has several scientific research applications:
Mechanism of Action
In hair dye formulations, 2,5-Diaminotoluene functions as a primary intermediate. It is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye. This process involves the formation of colored compounds that impart the desired color to the hair .
Comparison with Similar Compounds
2,5-Diaminotoluene is often compared with other similar compounds such as:
Phenylenediamine (1,4-Diaminobenzene): This compound is preferred in hair dyes due to its lower toxicity compared to phenylenediamine.
Other Isomers of Diaminotoluene: The six isomers of diaminotoluene differ in the positions of the amino groups on the benzene ring.
Similar compounds include 2,4-diaminotoluene, 2,6-diaminotoluene, and 3,5-diaminotoluene, among others .
Biological Activity
2,5-Diaminotoluene (2,5-DAT), a member of the diaminotoluene family, is an aromatic amine primarily used in dye manufacturing and as a colorant in hair products. Its biological activity encompasses a range of toxicological effects, including genotoxicity, carcinogenic potential, and various organ-specific toxicities. This article synthesizes current research findings on the biological activity of 2,5-DAT, highlighting case studies, experimental data, and relevant toxicity assessments.
- Molecular Formula : C₇H₁₀N₂
- Molecular Weight : 122.17 g/mol
- CAS Number : 95-80-7
Acute Toxicity
Acute toxicity studies have demonstrated that 2,5-DAT exhibits significant toxicity when administered through various routes. The oral LD50 values indicate moderate toxicity:
Species | Route | LD50 (mg/kg) |
---|---|---|
Mouse | Oral | 350 |
Rat | Oral | 270 - 300 |
Rat | Dermal | 1200 |
These values suggest that while the compound is more toxic via oral ingestion than dermal exposure, it still poses risks through skin contact .
Genotoxicity
Genotoxicity studies reveal that 2,5-DAT can induce mutations and DNA damage. In vitro assays have shown:
- SHE Cell Transformation Assay : Weakly positive results indicating potential for cellular transformation.
- Bacterial Mutagenicity : Positive results in Salmonella typhimurium assays, suggesting mutagenic properties .
Carcinogenic Potential
Research has indicated that 2,5-DAT may possess carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans based on animal studies showing tumor formation at high doses:
- Tumor Sites : Increased incidence of lung tumors in mice and liver tumors in rats were observed following prolonged exposure .
The No Observed Adverse Effect Level (NOAEL) for chronic exposure is estimated at 2.5 mg/kg/day based on liver enzyme alterations in animal models .
Hepatotoxicity
Studies have shown that exposure to 2,5-DAT leads to alterations in liver function. Specifically:
- Elevated levels of aspartate aminotransferase (AST) were recorded at doses ≥5 mg/kg/day.
- Histopathological examinations revealed changes consistent with liver damage, including increased liver-to-body weight ratios and signs of hepatocellular injury .
Dermal Effects
Dermal exposure to 2,5-DAT has been associated with significant irritation and sensitization:
- Clinical Observations : Severe irritation was noted in guinea pigs following dermal exposure to concentrations as low as 1% .
- Sensitization Rates : Approximately 35% of exposed animals developed sensitization reactions .
Case Studies and Experimental Findings
- Chronic Exposure Study : A study involving Fischer 344 rats exposed to dietary concentrations over 78 weeks revealed no significant changes in mortality or body weight but did note increased AST levels and liver pathology at higher doses .
- Dermal Absorption Study : In human subjects applying hair dye containing 2.5 g of 2,5-DAT for 40 minutes, over 70% of the compound was excreted within the first day post-exposure. This highlights the potential for systemic absorption through dermal contact .
- Reproductive Toxicity : Studies indicated that cutaneous exposure to formulations containing 3% 2,5-DAT resulted in fetal skeletal anomalies in rats, emphasizing its potential reproductive toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2,5-Diaminotoluene and its sulfate salt in laboratory settings?
The primary synthesis involves diazotization of o-toluidine at 0–5°C, followed by coupling and reduction reactions. The sulfate salt is formed by treating the diamine with sulfuric acid. Critical parameters include pH control (maintained at 8–9 during reduction) and stoichiometric optimization to avoid byproducts like 2,4-diaminotoluene. Yield optimization requires inert atmospheres to prevent oxidation .
Q. Which analytical techniques confirm the molecular structure and purity of this compound sulfate?
Use nuclear magnetic resonance (¹H/¹³C NMR) to verify aromatic proton environments and amine groups. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Elemental analysis validates the C:H:N:S ratio (theoretical: C 38.18%, H 4.58%, N 12.72%, S 14.56%) .
Q. What physical-chemical properties are critical for experimental design involving this compound sulfate?
Key properties include:
- Melting point: >300°C (decomposition observed above 273°C)
- Water solubility: ~50 g/L at 25°C (pH-dependent due to sulfate counterion)
- Oxidation sensitivity: Rapid discoloration in air, requiring argon-blanketed storage .
Q. What safety protocols are essential for handling this compound sulfate?
Follow UN2811 toxic solid protocols: use NIOSH-approved respirators (N95) for airborne particles, nitrile gloves, and fume hoods. Emergency procedures must include 15-minute eyewash flushes for accidental exposure. Waste disposal requires neutralization with 10% NaOH before incineration .
Advanced Research Questions
Q. How can oxidative degradation of this compound be minimized in polymer synthesis?
Stabilize the monomer with 0.2 wt% ascorbic acid during storage. For polyimide synthesis, conduct polymerization under vacuum (10⁻³ mbar) with gradual temperature ramping (5°C/min to 250°C). Monitor amine retention via FT-IR peaks at 3350 cm⁻¹ (N-H stretch) .
Q. What experimental designs optimize this compound as a polyamide monomer?
Use a two-step interfacial polymerization: dissolve the diamine in aqueous NaOH (0.1 M) and react with acyl chlorides in dichloromethane. Vary stoichiometric ratios (1:1 to 1:1.2) to maximize molecular weight (GPC analysis). Annealing at 120°C for 2 hours improves crystallinity .
Q. How can trace this compound sulfate be quantified in environmental samples?
Develop a solid-phase extraction (SPE) method using C18 cartridges, followed by derivatization with dansyl chloride. Analyze via LC-MS/MS (MRM transition m/z 221 → 152) with a limit of quantification (LOQ) of 0.1 ppb. Validate recovery rates (85–110%) in spiked water matrices .
Q. How to resolve discrepancies in reported solubility data for this compound sulfate?
Conduct systematic solubility tests in buffered solutions (pH 2–12) using UV-Vis spectroscopy (calibrated at 280 nm). Ionic strength adjustments (0.1–1.0 M NaCl) clarify sulfate ion effects. Document temperature-controlled (25 ± 0.5°C) agitation for 24 hours .
Q. What catalytic systems improve reductive amination efficiency in this compound synthesis?
Compare Pd/C (5 wt%) under H₂ (3 bar) vs. enzymatic reduction (e.g., E. coli transaminases). Track intermediates via in situ ATR-FTIR. Pd/C achieves 85% yield in 4 hours, while biocatalysis offers selectivity (>95%) at 37°C .
Properties
IUPAC Name |
2-methylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-6(8)2-3-7(5)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCSAIDCZQSFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
615-45-2 (di-hydrochloride), 615-50-9 (sulfate[1:1]), 6369-59-1 (sulfate), 74612-12-7 (mono-hydrochloride) | |
Record name | 2,5-Diaminotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6029123 | |
Record name | 2-Methyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless plates; [HSDB] | |
Record name | 2,5-Diaminotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
273.5 °C | |
Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, ethanol, ethyl ether; slightly soluble in benzene, acetic acid | |
Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0034 [mmHg] | |
Record name | 2,5-Diaminotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
The Scientific Committee on Consumer Products of the European Commission reported that a 50% aqueous solution of toluene-2,5-diamine had greater than 99% high-performance liquid chromatography (HPLC) qualitative purity, 48% to 52% potentiometric titer purity, and the potential impurity o-toluidine less than 50 ppm. | |
Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates from benzene, Colorless, crystalline tablets or plates from benzene | |
CAS No. |
95-70-5 | |
Record name | 2,5-Diaminotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Diaminotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-p-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.221 | |
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Record name | TOLUENE-2,5-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24JO8Z0RJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64 °C | |
Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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